molecular formula C10H8BrN3O2 B14460307 N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 67305-23-1

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Katalognummer: B14460307
CAS-Nummer: 67305-23-1
Molekulargewicht: 282.09 g/mol
InChI-Schlüssel: ZINWLWNICFZQQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a bromopyridine moiety, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 5-methyl-1,2-oxazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to nucleophilic sites in enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Bromopyridin-2-yl)methanol: Contains a hydroxymethyl group instead of a carboxamide group.

    5-Bromopyridine-2-carboxylic acid: Lacks the oxazole ring and has a carboxylic acid group instead of a carboxamide group.

    N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of a bromopyridine moiety, an oxazole ring, and a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

67305-23-1

Molekularformel

C10H8BrN3O2

Molekulargewicht

282.09 g/mol

IUPAC-Name

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C10H8BrN3O2/c1-6-8(5-13-16-6)10(15)14-9-3-2-7(11)4-12-9/h2-5H,1H3,(H,12,14,15)

InChI-Schlüssel

ZINWLWNICFZQQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NO1)C(=O)NC2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.